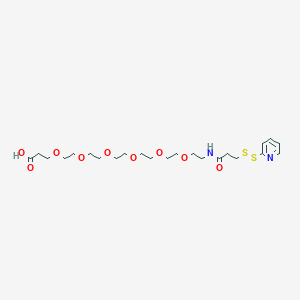

SPDP-PEG6-acid

Description

Evolution of Chemical Linker Technologies for Biomedical and Materials Science Applicationsaxispharm.com

The history of chemical linker technologies spans from early, less specific conjugation methods to highly precise, site-specific strategies. Initially, crosslinking reagents often relied on general reactivity, leading to heterogeneous products. However, the demand for controlled modifications spurred the development of bifunctional and heterobifunctional crosslinkers. These linkers possess distinct reactive groups at each end, allowing for the sequential and specific attachment of different molecules or functional groups to a target molecule or surface axispharm.combiochempeg.comjpsionline.com. This evolution has been critical in advancing fields such as antibody-drug conjugates (ADCs), where precise linker chemistry dictates drug release, stability, and therapeutic efficacy broadpharm.combldpharm.comresearchgate.net.

Strategic Integration of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation Architectures: Design Principles and Research Rationalebroadpharm.combldpharm.comcymitquimica.comnih.govscbt.combroadpharm.comaxispharm.comchemie-brunschwig.chsigmaaldrich.comacs.orgrsc.org

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely adopted in bioconjugation. Its strategic integration into linker designs, a process known as PEGylation, offers several key advantages:

Enhanced Solubility: PEGylation significantly improves the aqueous solubility of hydrophobic molecules, preventing aggregation and facilitating their use in biological systems axispharm.comsigmaaldrich.comrsc.org.

Increased Stability and Circulation Time: The bulky, flexible PEG chains can shield biomolecules from enzymatic degradation and reduce kidney clearance by increasing the hydrodynamic radius, thereby prolonging their circulation time in vivo axispharm.comchemie-brunschwig.chsigmaaldrich.comacs.org.

Reduced Immunogenicity: PEG can mask epitopes on proteins, reducing the host's immune response against the conjugated molecule axispharm.comchemie-brunschwig.chacs.org.

Spacer Functionality: PEG chains act as flexible spacers, providing distance and flexibility between conjugated entities, which can be crucial for maintaining the activity of both molecules axispharm.comchemie-brunschwig.chrsc.org.

Rationale for the Design and Development of SPDP-PEG6-acid as a Reversible Heterobifunctional Crosslinker for Researchaxispharm.combroadpharm.comaxispharm.combroadpharm.comcreative-biolabs.comepo.org

This compound is a prime example of a rationally designed heterobifunctional crosslinker. Its structure combines three key elements:

SPDP (Succinimidyl-6-(3-(2-pyridyldithio)propionamido)hexanoate): This moiety provides two distinct reactive functionalities. The N-hydroxysuccinimide (NHS) ester end is highly reactive towards primary amines (e.g., lysine (B10760008) residues on proteins), forming a stable amide bond. The 2-pyridyldithio group is designed to react with sulfhydryl (thiol) groups, typically found in cysteine residues, via disulfide exchange. The disulfide bond formed is cleavable by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, offering a reversible conjugation strategy axispharm.comaxispharm.comcreative-biolabs.comepo.org.

PEG6 Spacer: A chain of six ethylene (B1197577) oxide units (PEG6) serves as the central spacer. This provides the aforementioned benefits of PEGylation, including enhanced solubility and reduced aggregation, while offering a defined length (approximately 550.7 Da axispharm.com) for spatial separation between the conjugated molecules axispharm.comaxispharm.com.

Terminal Carboxylic Acid (-COOH): The presence of a carboxylic acid group at the other end of the PEG chain offers a versatile handle for conjugation. This group can be activated (e.g., using carbodiimides like EDC) to react with primary amines, forming stable amide bonds axispharm.comsigmaaldrich.comcreative-biolabs.com.

The rationale for this compound's design lies in its ability to bridge molecules with different functional groups (amines and thiols) in a controlled, reversible manner, while benefiting from the favorable properties of PEG. This makes it particularly useful for creating well-defined bioconjugates where precise control over attachment and potential cleavage is desired.

Overview of Current Academic Research Paradigms and the Significance of this compound therein

While specific research paradigms are broad philosophical frameworks guiding inquiry cymitquimica.combiochempeg.comsigmaaldrich.comfrancebiotechnologies.frfujifilm.com, this compound finds its significance within the applied research paradigms of chemical biology, materials science, and drug development. Its utility is demonstrated in various academic research areas:

Bioconjugation and Protein Modification: Researchers utilize this compound to selectively label proteins or peptides containing both amine and thiol groups, or to create antibody-drug conjugates (ADCs) where the antibody is functionalized with the acid group and the drug-payload is attached via the thiol-reactive SPDP end, or vice versa. The cleavable disulfide bond is advantageous for applications requiring controlled release of a payload axispharm.combroadpharm.comaxispharm.comfujifilm.com.

Surface Functionalization: The dual reactivity allows for the modification of surfaces. For instance, a surface functionalized with amine-reactive groups could be modified with the acid end of this compound, leaving the thiol-reactive SPDP end available for subsequent attachment of biomolecules.

Drug Delivery Systems: In the development of targeted drug delivery systems, this compound can be used to conjugate therapeutic agents to carriers like nanoparticles or liposomes, or to link targeting ligands to drug molecules. The PEG spacer enhances the stability and pharmacokinetics of these systems axispharm.combroadpharm.comsigmaaldrich.comcreative-biolabs.com.

PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, heterobifunctional linkers like those incorporating SPDP and PEG are crucial for connecting target-binding ligands with E3 ligase-recruiting ligands sigmaaldrich.comsigmaaldrich.com.

The versatility of this compound, stemming from its distinct reactive ends and the beneficial PEG spacer, positions it as a valuable tool for constructing complex molecular architectures in a wide array of academic research endeavors.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O9S2/c26-21(5-20-35-36-22-3-1-2-6-25-22)24-7-9-30-11-13-32-15-17-34-19-18-33-16-14-31-12-10-29-8-4-23(27)28/h1-3,6H,4-5,7-20H2,(H,24,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYCUTAHKAPGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701116275 | |

| Record name | Propanoic acid, 3-[[19-oxo-21-(2-pyridinyldithio)-3,6,9,12,15-pentaoxa-18-azaheneicos-1-yl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-33-5 | |

| Record name | Propanoic acid, 3-[[19-oxo-21-(2-pyridinyldithio)-3,6,9,12,15-pentaoxa-18-azaheneicos-1-yl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[[19-oxo-21-(2-pyridinyldithio)-3,6,9,12,15-pentaoxa-18-azaheneicos-1-yl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Spdp Peg6 Acid

Functional Group Interconversions and Derivatization Strategies Utilizing the Terminal Carboxylic Acid of SPDP-PEG6-acid

Esterification and Other Functionalizations for Diverse Research Applications

The terminal carboxylic acid (-COOH) group of this compound serves as a key reactive handle, enabling its conjugation to a wide range of molecules and surfaces. This functional group can be readily modified through several established chemical pathways to create diverse conjugates for specific research applications.

Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds. This reaction is a fundamental strategy in bioconjugation and is typically facilitated by the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) precisepeg.com. This method is widely employed for attaching this compound to proteins, peptides, and amine-functionalized surfaces or nanoparticles precisepeg.comaxispharm.comresearchgate.netbroadpharm.combroadpharm.comcreative-biolabs.com.

Active Ester Formation: The carboxylic acid can be activated to form reactive esters, most commonly N-hydroxysuccinimide (NHS) esters. NHS esters are highly electrophilic and react efficiently with primary amines under mild conditions, forming robust amide linkages precisepeg.com. This approach is a standard method for creating stable bioconjugates.

SPDP Moiety Reactivity: In addition to the carboxylic acid's functionalization, the SPDP portion of the molecule is designed to react specifically with sulfhydryl (thiol) groups. This reaction forms a disulfide bond, which is cleavable by reducing agents like dithiothreitol (B142953) (DTT) axispharm.commdpi.com. This cleavable nature allows for reversible conjugation or controlled release strategies.

These functionalization capabilities underpin the diverse applications of this compound:

Bioconjugation: It acts as a heterobifunctional linker, enabling the covalent attachment of molecules possessing amine groups to the SPDP end, which in turn can react with thiol-containing biomolecules axispharm.commdpi.com. This is critical for labeling proteins, creating antibody-drug conjugates (ADCs), or functionalizing peptides precisepeg.comaxispharm.comcreative-biolabs.comaxispharm.com.

Drug Delivery Systems: The PEG linker enhances the solubility and stability of conjugated therapeutic agents axispharm.comaxispharm.com. The acid group allows for the covalent linkage of drugs or targeting ligands to the PEGylated carrier, improving pharmacokinetic profiles and therapeutic efficacy.

Surface Modification: this compound can be used to modify the surfaces of various materials, including nanoparticles, quantum dots, and self-assembled monolayers. This process imparts desirable properties such as improved biocompatibility, reduced non-specific binding, or targeted interaction capabilities precisepeg.com.

Advanced Therapeutics: Derivatives of PEG-acid linkers are integral to the synthesis of complex therapeutic modalities like ADCs and proteolysis-targeting chimeras (PROTACs), facilitating targeted delivery and protein degradation sigmaaldrich.com.

Table 1: Functionalization Pathways and Applications of this compound

| Functionalization Method | Reactive Partner | Resulting Bond | Key Research Applications |

| Activation to NHS ester | Primary Amines | Amide | Bioconjugation, Surface modification, Drug conjugation, Nanoparticle functionalization precisepeg.com |

| Direct Amidation (e.g., EDC/HATU) | Primary Amines | Amide | Bioconjugation, Surface modification, Drug conjugation, Nanoparticle functionalization precisepeg.com |

| SPDP moiety reaction | Thiols (e.g., Cysteine) | Disulfide | Bioconjugation, Reversible linking, Protein modification, Antibody-drug conjugation axispharm.commdpi.com |

Synthetic Challenges and Optimization Strategies in this compound Production for Research Scale

The synthesis of this compound, particularly for research-scale quantities, requires careful consideration of reaction conditions, purification methods, and analytical characterization to ensure product integrity and yield.

Synthetic Methodologies:

Several routes can be employed for the synthesis of this compound:

Direct Coupling: This method involves the reaction between pre-formed SPDP and a PEG6-acid derivative. SPDP is typically dissolved in polar aprotic solvents like DMSO or DMF, and then reacted with the PEG6-acid component. The reaction is usually carried out at room temperature, followed by purification steps such as gel filtration or column chromatography to isolate the desired product .

Synthesis via PEG Activation: In this approach, the PEG chain is first activated, often by tosylation or similar methods to introduce a good leaving group. This activated PEG is then reacted with an SPDP-containing molecule with a nucleophilic group. Subsequent chemical steps are necessary to introduce or reveal the terminal carboxylic acid functionality .

Stepwise PEG Synthesis: For precise control over PEG chain length, stepwise synthesis can be employed. Traditional methods involve protecting groups (e.g., acid-labile dimethoxytrityl, DMTr) that require multiple steps for each elongation. More contemporary methods utilize base-labile protecting groups, streamlining the process into fewer steps .

Synthetic Challenges and Optimization Strategies:

Purity and Characterization: Ensuring the high purity and accurate structural identification of this compound is critical for its reliable use in research. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) to confirm the presence and integration of SPDP and PEG signals, Mass Spectrometry (e.g., ESI-MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) for purity assessment . Gas Permeation Chromatography (GPC) is also employed to determine the molecular weight distribution of the PEG component .

Yield Enhancement: Optimizing reaction conditions is key to maximizing the yield of this compound. Critical parameters include:

Solvent Selection: Solvents such as DMF and DMSO are favored for their ability to dissolve reactants and facilitate the reaction. Using these solvents at high concentrations while minimizing the total volume can enhance efficiency .

Reaction Time and Temperature: Reaction times for PEGylation steps can vary, typically ranging from 1 to 6 hours, with longer times potentially needed for higher molecular weight PEGs. Coupling reactions are often conducted at room temperature to minimize side reactions . For related PEGylation processes, optimization studies have identified specific temperatures and pressures that significantly impact reaction yield nih.gov.

Reagent Stoichiometry and Catalysis: Precise control over the molar ratios of reactants and the judicious selection of catalysts (e.g., alkali metal hydroxide (B78521) mixtures for PEG synthesis) are essential for improving reaction efficiency and yield .

Product Stability: The free carboxylic acid form of PEG derivatives can exhibit instability due to potential self-polymerization. In some instances, using the sodium salt form of PEG-acid compounds can improve their stability for storage and transportation broadpharm.com.

Table 2: Synthesis Approaches, Challenges, and Optimization for this compound

| Synthetic Approach | Key Steps/Reagents | Common Challenges | Optimization Strategies | Analytical Characterization |

| Direct Coupling | SPDP + PEG6-acid | Purification of byproducts, Incomplete reaction | Optimize solvent, concentration, reaction time, temperature | NMR, MS, HPLC, GPC |

| PEG Activation | PEG activation (e.g., tosylation), reaction with SPDP derivative, terminal functionalization | Multiple synthetic steps, potential side reactions | Careful selection of activating/coupling agents, controlled reaction conditions | NMR, MS, HPLC, GPC |

| Stepwise PEG Synthesis | Protecting group chemistry, monomer addition | Laborious, time-consuming, potential for chain defects | Utilize base-labile protecting groups for increased efficiency | NMR, GPC |

Compound List:

this compound

SPDP (Succinimidyl 3-(2-pyridyldithio) propionate)

PEG6-acid (Polyethylene glycol with six ethylene (B1197577) glycol units and a terminal carboxylic acid)

N-hydroxysuccinimide (NHS) ester

Amine-containing compounds

Thiol-containing compounds

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DTT (Dithiothreitol)

BocNH-PEG6-acid

Mechanism of Action and Reactivity in Selective Bioconjugation Mediated by Spdp Peg6 Acid

Carboxylic Acid Reactivity in Amine and Hydroxyl Conjugation via Activated Esters

The carboxylic acid terminus of SPDP-PEG6-acid can be activated for conjugation, most commonly with primary amines. This activation typically involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines (-NH₂) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction is generally performed under mild conditions, often in phosphate (B84403) or HEPES buffers at pH 7.2-9. While less common, carboxylic acids can also be activated to react with hydroxyl groups, typically requiring specific coupling reagents like EDC/NHS.

This compound is designed to leverage orthogonal reactivity, enabling sequential conjugation. The pyridyldithio group reacts with thiols, and the carboxylic acid group (after activation to an NHS ester) reacts with amines. These two reactions can be performed independently and in a specific order. For example, a thiol-containing molecule can be conjugated to the pyridyldithio end, and subsequently, the carboxylic acid end of the resulting conjugate can be activated and reacted with an amine-containing molecule. This allows for the precise construction of complex bioconjugates without interference between the reactive groups.

Stability and Reversibility of this compound Derived Conjugates under Defined Research Conditions

Conjugates formed via the pyridyldithio moiety of this compound feature a disulfide bond. This bond is stable under physiological conditions but can be reversibly cleaved by reducing agents. Common reducing agents used for disulfide bond cleavage include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris(2-hydroxyethyl)phosphine (THPP). For instance, DTT is effective at concentrations such as 25 mM at pH 4.5, which is designed to cleave the crosslinker's disulfide bond without affecting native protein disulfides. The amide bond formed from the carboxylic acid and amine conjugation is generally stable and not cleavable under standard biological conditions.

Compound List

this compound

Thiol

Amine

Pyridyldithio (PDT)

Carboxylic Acid

NHS Ester

2-Thiopyridine

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

Tris(2-hydroxyethyl)phosphine (THPP)

N-hydroxysuccinimide (NHS)

Applications of Spdp Peg6 Acid in Advanced Research Methodologies and Systems

Engineering of Reversible Bioconjugates for Controlled Release and Cleavage Systems in Research

SPDP-PEG6-acid is instrumental in constructing bioconjugates where controlled release and reversible interactions are paramount. The SPDP moiety, known for its disulfide bond, allows for cleavage under specific reductive conditions, making it ideal for applications requiring triggered payload release or reversible molecular assembly.

The SPDP group within this compound is a well-established component for creating disulfide-cleavable linkers. This functionality allows for the formation of stable yet reversible linkages with molecules containing sulfhydryl groups, such as cysteine residues in proteins or thiolated peptides and nucleic acids precisepeg.combroadpharm.comprecisepeg.com. The pyridyldithiol group of SPDP reacts with reduced thiols to form a disulfide bond, which can later be cleaved by reducing agents like dithiothreitol (B142953) (DTT), THPP, or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) precisepeg.comprecisepeg.com. This cleavage typically occurs under mild reductive conditions, often at pH 4.5, and is selective enough not to disrupt endogenous protein disulfides precisepeg.com. The PEG6 spacer enhances the solubility and stability of the resulting conjugates, minimizing non-specific interactions and steric hindrance, which is particularly beneficial when conjugating larger biomolecules precisepeg.comprecisepeg.comaxispharm.combroadpharm.combiochempeg.com. The terminal carboxylic acid group on this compound can be activated (e.g., using EDC or HATU) to form stable amide bonds with primary amines, enabling conjugation to amine-functionalized proteins, peptides, or nucleic acids broadpharm.combiochempeg.combroadpharm.com.

Table 1: Properties of this compound in Bioconjugation

| Property/Application | Description | Source(s) |

| Functional Groups | SPDP (pyridyldithiol), Carboxylic acid (acid) | broadpharm.com |

| SPDP Reactivity | Forms disulfide bonds with reduced cysteines and sulfhydryl groups. Amine and thiol reactive. | precisepeg.combroadpharm.comprecisepeg.com |

| Acid Reactivity | Reacts with primary amines via activators (e.g., EDC, HATU) to form amide bonds. | broadpharm.combiochempeg.combroadpharm.com |

| Cleavage Mechanism | Disulfide bond cleavage by reduction. | precisepeg.comprecisepeg.comselleckchem.com |

| Cleavage Agents | Dithiothreitol (DTT), THPP, TCEP. | precisepeg.comprecisepeg.com |

| PEG Chain Function | Hydrophilic spacer, enhances solubility, reduces non-specific interactions. | precisepeg.comprecisepeg.comaxispharm.combroadpharm.combiochempeg.com |

| Primary Application | Bioconjugation, ADC synthesis, surface modification. | broadpharm.combroadpharm.combiochempeg.comselleckchem.commedchemexpress.com |

This compound and related SPDP-PEG linkers are valuable components in the development of Antibody-Drug Conjugates (ADCs) selleckchem.commedchemexpress.commedchemexpress.cn. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells by conjugating a monoclonal antibody to a potent drug payload via a linker. The SPDP-based linkers offer a disulfide bond that is stable in the bloodstream but readily cleaved in the reductive environment of tumor cells or intracellular compartments precisepeg.comprecisepeg.com. This controlled cleavage ensures that the drug is released at the target site, maximizing efficacy while minimizing systemic toxicity. Bis-(PEG6-acid)-SS, a derivative, is explicitly noted as a cleavable 6-unit PEG ADC linker used in ADC synthesis medchemexpress.commedchemexpress.cn. The inclusion of the PEG chain improves the solubility and pharmacokinetic properties of the ADC, while the SPDP moiety provides the necessary cleavable connection biochempeg.com.

Table 2: SPDP-PEG6-Linker in ADC Research

| Feature | Description | Source(s) |

| Linker Type | Cleavable, disulfide-based PEG linker. | selleckchem.commedchemexpress.commedchemexpress.cn |

| SPDP Moiety | Pyridyldithiol group, forms disulfide bond with thiol groups on antibodies or payloads. | precisepeg.comprecisepeg.com |

| PEG Chain | 6 units, enhances solubility, stability, and pharmacokinetics. | medchemexpress.commedchemexpress.cn |

| Cleavage Trigger | Reductive environment (e.g., intracellular, tumor microenvironment). | precisepeg.comprecisepeg.com |

| Release Mechanism | Reduction of disulfide bond, releasing the drug payload. | precisepeg.comprecisepeg.com |

| Advantage | Stable in circulation, selective release at target site, reduces systemic toxicity. | biochempeg.com |

| Example Application | Synthesis of Antibody-Drug Conjugates (ADCs). | selleckchem.commedchemexpress.commedchemexpress.cn |

The cleavable nature of this compound also lends itself to the reversible immobilization of biomolecules onto solid supports, a critical technique for various assays and purification methods bioclone.net. For instance, magnetic beads functionalized with disulfide-cleavable linkers can be used to capture specific proteins, peptides, or nucleic acids bioclone.net. After purification or analysis, the captured biomolecules can be eluted under mild reductive conditions, preserving their biological activity and integrity bioclone.net. This reversibility is crucial for applications such as affinity chromatography, where efficient isolation of target molecules from complex mixtures is required without compromising their function bioclone.net. This compound can also be used to attach molecules to surfaces like gold nanoparticles via its thiol-reactive SPDP group, offering a means for reversible surface functionalization chemie-brunschwig.ch.

Table 3: Reversible Immobilization of Biomolecules

| Application | Support Material | Immobilized Biomolecule | Linker Type | Elution Method | Benefit | Source(s) |

| Affinity Purification | Magnetic beads | Proteins, peptides, DNA/RNA | Disulfide cleavable | Reducing agents (DTT, 2-ME) | Mild elution, preserves activity | bioclone.net |

| Surface Attachment | Gold surfaces | Various molecules | Thiol-reactive (via SPDP) | Reduction | Reversible attachment | chemie-brunschwig.ch |

Surface Modification and Material Functionalization for Biosensing and Diagnostic Platform Development

This compound is a valuable tool for modifying surfaces and materials, enhancing their properties for applications in biosensing and diagnostics. The PEG chain contributes to biocompatibility and reduces non-specific binding, while the reactive termini allow for covalent attachment to various substrates.

The functional groups present in this compound facilitate its covalent attachment to nanoparticles and microparticles, which is essential for targeted delivery research broadpharm.combiochempeg.combroadpharm.comchemie-brunschwig.ch. The carboxylic acid group can be activated to form amide bonds with amine-functionalized particles, while the SPDP group can react with thiol-modified particles broadpharm.com. The hydrophilic PEG spacer improves the aqueous solubility and stability of these functionalized particles, which is critical for their performance in biological environments broadpharm.combiochempeg.com. Research has shown that PEG-functionalized microparticles exhibit enhanced targeting capabilities. For example, in the context of inflammatory bowel disease (IBD), PEG-functionalized PLGA microparticles demonstrated significantly increased translocation and deposition in inflamed intestinal mucosa compared to healthy mucosa, indicating improved targeting efficiency to diseased tissue nih.gov. This selective accumulation is vital for delivering therapeutic agents directly to affected areas, thereby enhancing efficacy and reducing off-target effects nih.govacs.org. The surface modification of nanoparticles with PEG also helps to reduce their immunogenicity and improve their circulation time biochempeg.com.

Table 4: PEG-Functionalized Microparticle Targeting in Inflamed Mucosa (IBD)

| Particle Type | Functionalization | Target Site | Translocation Efficiency (Inflamed vs. Healthy) | Particle Deposition (Inflamed vs. Healthy) | Significance | Source(s) |

| PLGA microparticles | PEG | Inflamed intestinal mucosa | 3.33% vs. 0.55% | 10.8% vs. 4.1% | p=0.045 (translocation), p=0.041 (deposition) | nih.gov |

Compound List:

this compound

Bis-(PEG6-acid)-SS

SPDP

Bis-PEG6-acid

SPDP-PEG6-NHS ester

PLGA

Development of Bio-interfaces for Cell Adhesion and Interaction Studies

The precise control over surface chemistry is paramount in developing bio-interfaces for studying cell adhesion and interaction. This compound can be employed to functionalize surfaces, creating environments that can modulate cell behavior. By covalently attaching this compound to a surface, researchers can introduce specific chemical functionalities that influence protein adsorption and, consequently, cell attachment and signaling. The PEG chain's antifouling properties can be leveraged to create surfaces with controlled protein adsorption, thereby influencing the types of proteins that bind and subsequently interact with cells rutgers.eduresearchgate.net. This allows for the creation of biomaterials that can guide cell adhesion, spreading, and migration in a predictable manner, essential for tissue engineering and cell-based assays.

Preparation of Research Probes and Reporter Molecule Conjugates for in vitro Studies

This compound serves as a valuable linker for preparing sophisticated research probes and reporter molecule conjugates for in vitro studies. Its bifunctional nature allows for the sequential or simultaneous attachment of different molecules, creating complex constructs for targeted biological investigations.

Conjugation with Fluorescent Dyes and Imaging Agents

The carboxylic acid terminus of this compound can be activated and conjugated to primary amines on fluorescent dyes or other imaging agents, forming stable amide bonds axispharm.comcd-bioparticles.net. The SPDP group, which reacts with thiols, can then be used to attach this fluorescently labeled molecule to thiol-containing biomolecules, such as cysteine residues in proteins. This strategy enables the creation of fluorescent probes for tracking cellular processes, visualizing molecular localization, and quantifying biological events within in vitro systems. For instance, a fluorescent dye conjugated to this compound can be used to label specific proteins, allowing for their detection and tracking in cellular environments cd-bioparticles.net.

Attachment to Affinity Tags and Labeling Reagents for Proteomic Analysis

This compound is instrumental in attaching affinity tags, such as biotin, or other labeling reagents to proteins and peptides for proteomic analysis. The carboxylic acid group can be coupled to amine-containing affinity tags, and the resulting conjugate can then be used to label thiol-containing proteins. Alternatively, the SPDP group can be reacted with a thiol-containing molecule, and the carboxylic acid can then be used to attach to amine-functionalized surfaces or other biomolecules. This dual reactivity is crucial for creating specific probes for affinity purification, mass spectrometry-based identification, and other proteomic techniques that rely on precise molecular labeling axispharm.compsyclopeptide.comprecisepeg.com.

Utility in Ligand-Receptor Binding Studies and Proteomics Research

The ability of this compound to bridge molecules with distinct reactive groups makes it highly useful in studying ligand-receptor interactions and in various proteomics applications.

Cross-linking Strategies for Protein Interaction Mapping and Structural Elucidation

This compound, as part of the SPDP crosslinker family, is employed in strategies for mapping protein-protein interactions (PPIs) and elucidating protein complex structures axispharm.comcreative-proteomics.comthermofisher.comnih.govelifesciences.org. The SPDP moiety forms a cleavable disulfide bond with sulfhydryl groups (cysteine residues) on proteins. This allows for the covalent stabilization of transient or stable protein interactions. After cross-linking, the disulfide bond can be reduced (e.g., with DTT), releasing the cross-linked peptides. These peptides can then be analyzed using mass spectrometry (MS) to identify the interacting protein partners and the specific residues involved in the interaction, thereby mapping the protein complex topology creative-proteomics.comnih.govelifesciences.orgnih.gov. The PEG spacer provides flexibility and can influence the cross-linking distance, which is critical for structural studies psyclopeptide.comaxispharm.com.

Table 1: this compound Reactivity and Applications in Cross-linking

| Feature | Description | Application in Protein Studies |

| SPDP Moiety | Reacts with sulfhydryl (thiol) groups, forming a cleavable disulfide bond. | Stabilizes protein-protein interactions; enables identification of interacting residues via mass spectrometry after reduction of the disulfide bond. axispharm.comcreative-proteomics.comthermofisher.com |

| PEG6 Spacer | A flexible, hydrophilic chain of six ethylene (B1197577) glycol units. | Enhances solubility of conjugates; reduces non-specific binding; influences cross-linking distance and accessibility. psyclopeptide.comaxispharm.com |

| Carboxylic Acid | Terminal functional group that can be activated for conjugation with amine-containing molecules (e.g., via NHS ester). | Allows for attachment to amine-labeled dyes, affinity tags, or surfaces prior to thiol-based cross-linking. axispharm.comcd-bioparticles.netpsyclopeptide.com |

| Overall Utility | Bifunctional crosslinker enabling targeted conjugation and structural analysis of protein complexes. | Protein interaction mapping; structural elucidation of protein complexes; creation of custom bioconjugates for proteomic analysis. creative-proteomics.comnih.govelifesciences.orgnih.gov |

Creation of Functionalized Ligands for Receptor Characterization Studies

This compound can be used to create functionalized ligands for receptor characterization. By conjugating a ligand of interest to this compound via its carboxylic acid group, and then utilizing the SPDP group to attach a reporter molecule (e.g., a fluorescent tag or a solid support), researchers can create tools to study receptor binding kinetics, affinity, and localization. The PEG spacer can help maintain the ligand's biological activity and improve its solubility, which is beneficial for binding assays. For example, a receptor-binding peptide could be functionalized with this compound and then labeled with a fluorescent dye for use in fluorescence-based receptor binding assays axispharm.comcd-bioparticles.netpsyclopeptide.com.

Compound Name List:

this compound

Methodological Considerations and Analytical Characterization of Spdp Peg6 Acid Conjugates in Research

In Vitro Stability Assessment of SPDP-PEG6-acid Conjugates in Model Biological Systems

The stability of conjugates formed using this compound is a critical factor for their efficacy and safety in research and potential therapeutic applications. Understanding how these conjugates behave in various in vitro model biological systems, such as physiological buffers and plasma/serum, is paramount to predicting their performance in vivo. The design of this compound, incorporating both the cleavable disulfide bond of the SPDP moiety and the stabilizing influence of the polyethylene (B3416737) glycol (PEG) chain, aims to balance stability during circulation with controlled release at the target site.

General Stability Characteristics

The SPDP (N-Succinimidyl 4-(2-pyridyldithio)propionate) linker itself is characterized by a disulfide bond, which is generally stable under non-reductive conditions encountered in blood circulation . This inherent stability is crucial for preventing the premature release of conjugated payloads before reaching the intended biological environment . The SPDP moiety facilitates conjugation via a thiol-disulfide exchange reaction, forming a stable linkage axispharm.comaxispharm.comthermofisher.com.

Stability in Model Biological Systems

Plasma and Serum: In the context of antibody-drug conjugates (ADCs), linker stability in plasma is a key determinant of safety, as premature drug release can lead to off-target toxicity . Studies involving similar PEGylated linkers have demonstrated good stability in plasma. For instance, non-cleavable linkers incorporating a PEG6 chain have been reported to be very stable in mouse, rat, cynomolgus monkey, and human plasma plos.org. This suggests that the PEG6 component of this compound conjugates would likely contribute to their stability in these biological fluids, protecting the conjugate from degradation during transit.

Biological Buffers: Biological research often involves the use of various buffer systems to maintain stable pH conditions, which are essential for the integrity and function of biomolecules and conjugates hopaxfc.comsolubilityofthings.comreagent.co.uk. Buffers such as phosphate-buffered saline (PBS), HEPES, and Tris are commonly employed thermofisher.comhopaxfc.com. The stability of this compound conjugates within these buffers would depend on the specific buffer composition, pH, and temperature. While the SPDP disulfide bond is stable in non-reductive buffers, exposure to reducing agents like dithiothreitol (B142953) (DTT) would lead to cleavage, a property exploited for controlled drug release axispharm.comaxispharm.comthermofisher.com. The PEG chain's hydrophilic nature generally ensures good solubility and stability in aqueous buffer systems.

Cleavage Mechanism and Controlled Release

The disulfide bond within the SPDP moiety is designed to be cleavable under reductive conditions, typically by agents like DTT axispharm.comaxispharm.comthermofisher.com. This characteristic is crucial for the intended function of this compound conjugates, allowing for the controlled release of a conjugated payload in environments with higher reducing potential, such as the intracellular milieu of tumor cells . While this cleavage is a designed feature for payload liberation, it highlights that the conjugate's stability is dependent on the redox environment. In non-reductive biological fluids, the disulfide bond remains intact, ensuring conjugate stability.

Summary of Stability Considerations

The following table summarizes key factors and observations regarding the in vitro stability of this compound conjugates in model biological systems, based on the properties of its components and related linker technologies:

| Feature/System | Description of Stability Contribution/Observation | Relevant this compound Component | Supporting Evidence (Snippet Index) |

| General Linker Stability | Stable under non-reductive conditions, preventing premature release of conjugated entities. | SPDP (disulfide bond) | |

| PEG Spacer Contribution | Hydrophilicity enhances solubility and circulation time, contributing to overall conjugate stability and reducing clearance. | PEG6 | axispharm.comcreative-biogene.combroadpharm.com |

| Plasma/Serum Stability | PEGylated linkers, including those with PEG6 chains, have demonstrated high stability in plasma, crucial for preventing premature payload release. | PEG6 | plos.org |

| Buffer Environment | Buffers maintain pH, which is critical for conjugate stability and function. The stability within buffers depends on pH and redox conditions. | N/A (Environmental factor) | hopaxfc.comsolubilityofthings.comreagent.co.uk |

| Cleavage Mechanism | Disulfide bond is cleavable by reducing agents (e.g., DTT), indicating controlled release in specific environments, not general instability. | SPDP (disulfide bond) | axispharm.comaxispharm.comthermofisher.com |

Comparative Analysis with Alternative Linker Systems in Academic Research Applications

Comparison with Non-Cleavable Linkers Regarding Conjugate Stability and Research Utility

Non-cleavable linkers, such as those based on stable thioether bonds (e.g., SMCC), offer superior stability in circulation compared to many cleavable linkers adcreview.comoup.comproteogenix.science. This inherent stability can lead to reduced off-target toxicity as the payload is not released prematurely adcreview.comproteogenix.science. However, the release of the payload in non-cleavable systems relies entirely on the complete degradation of the antibody within the lysosome, which can result in the payload being conjugated to an amino acid residue oup.comcam.ac.uk. This modification can sometimes alter the payload's activity or membrane permeability, potentially limiting its efficacy, especially for drugs that are most potent in their native form nih.gov.

In contrast, SPDP-PEG6-acid, being a cleavable linker, utilizes a disulfide bond that can be broken under reducing conditions precisepeg.comaxispharm.com. This mechanism allows for the release of the payload in a more controlled manner, typically within the reductive intracellular environment . While this cleavability offers advantages in payload release, it also means that the linker's stability in circulation is dependent on the absence of reducing agents. Research comparing cleavable and non-cleavable linkers in antibody-drug conjugates (ADCs) has shown that non-cleavable linkers can offer greater stability and tolerability, potentially leading to a wider therapeutic window in certain applications adcreview.comoup.com. However, cleavable linkers, including disulfide-based ones like SPDP, are often preferred for their versatility and ability to release unmodified, diffusible payloads, which can be crucial for achieving a "bystander effect" against heterogeneous tumors proteogenix.sciencecam.ac.uk. The research utility of this compound lies in its ability to provide a cleavable linkage that is still enhanced by the PEG spacer's solubility and steric properties, offering a different profile of stability and release compared to non-cleavable systems.

Comparative Study with Other Disulfide-Containing Linkers (e.g., SPDP, SMPT, and their PEGylated Analogues)

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SMPT (4-succinimidyloxycarbonylmethyl-α-(2-pyridyldithio)toluene) are classic examples of disulfide-containing heterobifunctional crosslinkers rsc.orgebin.pub. This compound builds upon the SPDP chemistry by incorporating a polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) oxide units. This PEGylation offers significant advantages over non-PEGylated SPDP or SMPT.

The primary benefit of the PEG spacer in this compound is enhanced water solubility precisepeg.comaxispharm.combroadpharm.compsyclopeptide.com. Traditional hydrophobic crosslinkers like SMCC, SPDP, and SMPT can increase the hydrophobicity of biomolecules, leading to aggregation and reduced solubility rsc.org. The hydrophilic nature of PEG mitigates these issues, improving the handling and performance of conjugates in aqueous biological environments precisepeg.comaxispharm.combroadpharm.compsyclopeptide.comaxispharm.comaxispharm.com.

While both SPDP and SMPT utilize a disulfide bond for cleavage, SMPT's spacer arm is longer and contains a benzene (B151609) ring and a methyl group adjacent to the disulfide, which can provide increased conjugate stability in vivo compared to SPDP rsc.orgebin.pub. However, the PEG spacer in this compound offers a different set of benefits, primarily related to solubility and reduced non-specific interactions, which are critical for many research applications precisepeg.comaxispharm.combroadpharm.compsyclopeptide.comaxispharm.com. The choice between this compound and other PEGylated disulfide linkers like PEGylated SMPT would depend on the specific requirements for stability, solubility, and the precise length and flexibility needed for the conjugate.

Advantages and Limitations of this compound in Specific Research Paradigms

This compound offers several key advantages for researchers, particularly in areas like antibody-drug conjugates (ADCs), protein modification, and surface functionalization.

This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups: an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithio group precisepeg.comaxispharm.combroadpharm.comthermofisher.comjpsionline.com. This heterobifunctionality is crucial for achieving orthogonality and selectivity in multi-component bioconjugation systems. The NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues) under slightly alkaline conditions (pH 7-8) to form stable amide bonds thermofisher.comthermofisher.com. The pyridyldithio group, on the other hand, reacts with free sulfhydryl groups (e.g., cysteine residues) at a similar pH range, forming a disulfide bond precisepeg.comaxispharm.comthermofisher.com.

This differential reactivity allows for sequential and site-specific conjugation. For instance, a protein can first be modified with the NHS ester of this compound, followed by a separate reaction with a sulfhydryl-containing molecule (or vice versa). This controlled approach minimizes unwanted side reactions and self-conjugation, leading to more homogeneous and well-defined bioconjugates, which is highly desirable in complex research models jpsionline.com. The PEG spacer also contributes to selectivity by potentially shielding reactive sites and improving the accessibility of the functional groups nih.govacs.orgchempep.com.

The incorporation of this compound can significantly influence the functionality of conjugated biomolecules. The PEG spacer is known to improve the solubility and stability of conjugates, which can lead to prolonged circulation times and reduced immunogenicity when applied to therapeutic proteins or antibodies precisepeg.comaxispharm.combroadpharm.compsyclopeptide.comaxispharm.comaxispharm.comnih.govacs.orgchempep.comgoogle.com. This improved pharmacodynamic (PK) profile is a major advantage in research models aiming to enhance the delivery and efficacy of therapeutic agents.

PEG Length Effects and Design Considerations of SPDP-PEG-acid Linkers in Research

The length of the polyethylene glycol (PEG) chain in SPDP-PEG-acid linkers is a critical design parameter that influences various properties of the resulting conjugates. This compound, with its six ethylene oxide units, represents a specific choice within a spectrum of available PEG lengths (e.g., PEG3, PEG4, PEG8, PEG12, PEG24, PEG36) axispharm.combroadpharm.comaxispharm.combroadpharm.comcd-bioparticles.netalphabiopharm.com.

Key Design Considerations Related to PEG Length:

Steric Shielding and Accessibility: The length of the PEG chain influences the degree of steric shielding it provides around the conjugated biomolecule. Longer PEGs can offer better shielding, potentially reducing immune recognition and non-specific interactions psyclopeptide.comaxispharm.comnih.govacs.orgchempep.com. Conversely, excessively long PEG chains might hinder the biomolecule's interaction with its target, as seen with potential effects on target binding chempep.com. Studies suggest that PEG lengths around 8 units can strike an optimal balance for reducing hydrophobicity while maintaining therapeutic efficacy axispharm.com.

Conjugation Efficiency and Payload Loading: PEG length can also affect conjugation efficiency and the achievable drug-to-antibody ratio (DAR) in ADC applications. Some studies indicate that intermediate PEG lengths (e.g., 6, 8, and 12 units) may result in higher drug loadings compared to very short or very long PEG spacers rsc.org.

Flexibility and Conformation: PEG chains are flexible and can adopt various conformations in solution nih.govacs.orgchempep.com. The length of the PEG spacer dictates the spatial separation and conformational freedom between the conjugated entities, which can be important for optimizing the function of complex bioconjugates.

For this compound, the PEG6 chain provides a substantial hydrophilic character and steric presence, offering a balance that is often beneficial for improving solubility and stability without excessively hindering biological interactions rsc.orgaxispharm.com. Researchers select specific PEG lengths based on empirical data and the desired properties for their particular application, considering the trade-offs between solubility, steric hindrance, and conjugation efficiency.

Compound List

this compound

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

SMPT (4-succinimidyloxycarbonylmethyl-α-(2-pyridyldithio)toluene)

SMCC (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

DTT (Dithiothreitol)

TCEP (Tris(2-carboxyethyl)phosphine)

THPP (Tris(2-hydroxypropyl)phosphine)

NHS ester (N-hydroxysuccinimide ester)

Maleimide

NHS (N-hydroxysuccinimide)

mPEG (Methoxy Polyethylene Glycol)

PEG-bis-sulfone

PEG-mono-sulfones

Fab (Fragment antigen-binding)

VEGF (Vascular Endothelial Growth Factor)

HER2 (Human Epidermal growth factor Receptor 2)

T-DM1 (Trastuzumab emtansine)

SN-38

MMAE (Monomethyl auristatin E)

MMAF (Monomethyl auristatin F)

DPO (Doxorubicin Propyloxazolin)

PAB (p-aminobenzyl)

C6-VC-PABC (Aminocaproyl-valine-citrulline-p-aminobenzylcarbamate)

PEG6-C2-MMAD

BXPC3

SW620

NCC Site F-PEG6-C2-MMAD

C16 conjugate

Aur3377

Laminin-derived peptide, RYVVLPR

Ac-CCRRYVVLPRWLC

PL-PEG (Polymerized Lipid-Polyethylene Glycol)

SWNTs (Single-walled carbon nanotubes)

64Cu

Anti-CXCR4 siRNA

DOX (Doxorubicin)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

DOTA-NHS ester

Sulfo-SMCC

Sulfo-NHS

DOTA-NHS activated DOTA

PC Cleavable Linkers

Dde Cleavable Linkers

β-Glucuronide Linkers

-S-S- Cleavable Linkers

Future Directions and Emerging Research Avenues for Spdp Peg6 Acid

Integration into Advanced Nanotechnology Platforms for Enhanced Research Applications

The integration of SPDP-PEG6-acid into advanced nanotechnology platforms represents a major growth area. Its distinct molecular components make it highly suitable for the surface functionalization of nanoparticles, liposomes, and other nanoscale materials used in research. The PEG6 spacer provides a hydrophilic shield that can improve the colloidal stability of nanoparticles and reduce non-specific protein adsorption, a phenomenon known as the "stealth" effect. nih.gov

Future applications will focus on creating highly tailored nano-constructs. For instance, the terminal carboxylic acid group can be activated to covalently attach the linker to amine-functionalized nanoparticles or quantum dots. Subsequently, the pyridyldithiol end can be used to immobilize thiol-containing biomolecules, such as cysteine-bearing peptides or antibodies, onto the nanoparticle surface. This allows for the precise control of ligand density and orientation, which is critical for applications in targeted drug delivery and advanced diagnostics.

A key area of development is in stimuli-responsive nanosystems. The disulfide bond within the SPDP moiety is cleavable by reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream. This feature can be exploited to design "smart" drug delivery vehicles that release their therapeutic payload specifically within the reducing intracellular environment, thereby enhancing efficacy and minimizing off-target effects.

| Nanotechnology Platform | Potential Application of this compound | Key Feature Leveraged |

| Liposomes | Surface functionalization with targeting ligands (e.g., antibodies). | PEG spacer for stability; SPDP for cleavable ligand attachment. |

| Gold Nanoparticles | Development of biosensors and diagnostic tools. | Carboxylic acid for surface anchoring; SPDP for biomolecule conjugation. |

| Quantum Dots | Creation of targeted imaging probes. | PEG for biocompatibility; SPDP for attaching targeting moieties. |

| Polymeric Micelles | Construction of stimuli-responsive drug delivery systems. | Reductively cleavable disulfide bond for intracellular drug release. |

Development of Novel Conjugation Strategies Leveraging this compound Derivatives and Bioorthogonal Chemistry

While the established reactivity of this compound with amines and thiols is robust, future research will focus on developing derivatives that enable participation in bioorthogonal reactions. nih.gov These reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

By chemically modifying the terminal carboxylic acid, derivatives of this compound can be synthesized to incorporate bioorthogonal functional groups. For example, converting the acid to an amine and subsequently reacting it could yield an SPDP-PEG6-azide or SPDP-PEG6-alkyne . These derivatives would open the door to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry), allowing for highly specific and stable conjugation to biomolecules engineered to contain the complementary functional group. researchgate.net

This approach would represent a significant advance over traditional NHS-ester chemistry, which can have off-target reactivity with amino acids other than lysine (B10760008), such as serine and tyrosine, depending on local pH and neighboring residues. nih.gov Bioorthogonal strategies would allow researchers to attach this compound linkers to precise locations on a protein or cell surface, even in the presence of numerous other nucleophiles, facilitating the construction of exceptionally well-defined bioconjugates for applications like antibody-drug conjugates (ADCs) and targeted imaging agents. researchgate.net

Exploration in Synthetic Biology and Chemical Biology Tools for Advanced Molecular Manipulation

In the fields of synthetic and chemical biology, where the goal is to engineer novel biological systems and tools, this compound is a candidate for use as a versatile molecular scaffold. oup.comnih.gov Its defined length and reactive ends allow it to function as a "molecular ruler" to connect engineered proteins or protein domains at specific distances, thereby controlling the architecture and function of synthetic multi-protein complexes.

An emerging application is in the construction of synthetic cell signaling pathways. An engineered receptor protein on a cell surface could be linked via this compound to an enzyme or signaling molecule. The cleavable disulfide bond could be used to design pathways that are activated or deactivated in response to specific redox environments. This would provide a powerful tool for probing and manipulating cellular behavior with high precision.

Furthermore, this compound can be used to anchor synthetic molecules to cellular structures for imaging and tracking purposes. For example, a fluorescent probe could be attached to the carboxylic acid end, while the SPDP end reacts with a cysteine residue of a specific cellular protein, enabling researchers to monitor the protein's location and dynamics within a living cell. Its membrane permeability facilitates its use in intracellular crosslinking reactions. researchgate.netnih.gov

Computational Modeling and Simulation of this compound Reactivity and Conjugate Conformation

Simulations can provide critical insights into several key areas:

Conjugate Conformation: MD simulations can predict the range of motion of the PEG linker and how it affects the accessibility of the active site of an enzyme or the binding domain of an antibody. plos.orgmdpi.com This is crucial for designing conjugates that retain their biological function.

Reactivity Modeling: Quantum mechanics (QM) and hybrid QM/MM (Molecular Mechanics) methods can be used to model the reaction mechanisms of the NHS ester with primary amines and the pyridyldithiol group with thiols. These models can predict reaction rates and identify factors that influence reactivity, such as pH and local electrostatic environment. nih.gov

Disulfide Cleavage Kinetics: Computational models can simulate the reductive cleavage of the disulfide bond. nih.govacs.org This could be used to predict the rate of payload release from an SPDP-linked conjugate in different biological environments, aiding in the rational design of drug delivery systems with tailored release profiles. researchgate.net

| Modeling Technique | Research Question for this compound | Potential Impact |

| Molecular Dynamics (MD) | What is the conformational behavior of the PEG6 chain when conjugated to a protein? nih.gov | Optimization of linker attachment site to preserve protein function. |

| Quantum Mechanics (QM) | What is the activation energy for the reaction of the SPDP group with a cysteine residue? | Prediction of conjugation efficiency under various conditions. |

| QM/MM Simulations | How does the local protein environment affect the hydrolysis rate of the NHS ester? thermofisher.com | Improving the design of conjugation protocols for higher yields. |

| Coarse-Grained MD | How do multiple this compound linkers on a nanoparticle surface interact with each other and with plasma proteins? mdpi.com | Design of more effective and stable nanomedicines. |

Unexplored Research Domains and Potential Methodological Innovations Utilizing this compound

Beyond the aforementioned areas, several unexplored domains and methodological innovations hold promise for the future application of this compound. One such area is the development of reversible hydrogels for 3D cell culture and tissue engineering. By crosslinking polymer chains with this compound, it is possible to create hydrogels that can be dissolved on-demand by adding a reducing agent. This would allow for the gentle recovery of cultured cells or tissues for further analysis.

Another novel application lies in the field of proteomics. The release of pyridine-2-thione upon reaction of the SPDP group with a thiol can be monitored spectrophotometrically at 343 nm. This quantitative release could be adapted into a high-throughput assay to screen for protein-protein interactions or to quantify the number of accessible sulfhydryl groups on a protein surface under different conditions.

Methodological innovations could also focus on creating multi-functional linkers based on the this compound backbone. For example, by incorporating a third functional group, one could create a "trimodal" linker capable of connecting three different molecules, enabling the assembly of more complex and functional molecular systems for advanced therapeutic or diagnostic purposes. The combination of its defined structure, cleavable bond, and versatile reactivity ensures that this compound will continue to be a valuable tool in the advancement of molecular science.

Q & A

Q. How can researchers optimize this compound storage conditions to prevent hydrolysis?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Store lyophilized powder at -20°C (vs. 4°C in solution) with desiccants.

- Monitoring : Use LC-MS monthly to track hydrolysis products (e.g., PEG6-COOH).

- Recommendations : Reformulate with cryoprotectants (e.g., trehalose) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.